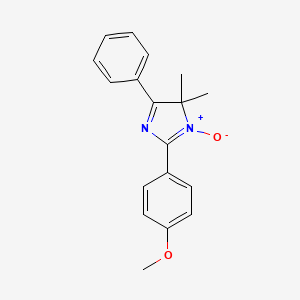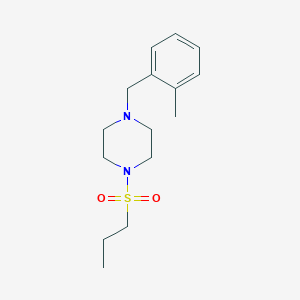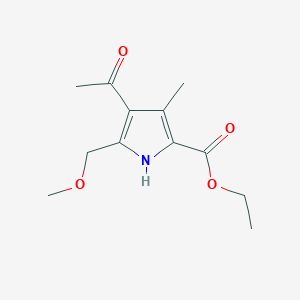
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide, also known as MitoVitE, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a derivative of vitamin E and has been shown to possess antioxidant properties.
作用机制
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide exerts its antioxidant effects by targeting the mitochondria, which are the powerhouses of the cell. It has been shown to accumulate in the mitochondria and scavenge ROS, thereby protecting the mitochondria from oxidative damage. This, in turn, can prevent cell death and promote cell survival.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, protect against mitochondrial dysfunction, and improve mitochondrial respiration. It has also been shown to reduce inflammation and improve insulin sensitivity.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has also been shown to be non-toxic and well-tolerated in animal studies. However, there are some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for research on 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in cancer therapy, as it has been shown to sensitize cancer cells to chemotherapy. Additionally, there is ongoing research on the optimization of the synthesis method and the development of new derivatives with improved properties.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide is a synthetic compound with potential therapeutic applications. It has been shown to possess antioxidant properties and target the mitochondria, which can protect cells from oxidative stress and promote cell survival. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide, including its potential use in the treatment of neurodegenerative diseases and cancer therapy.
合成方法
The synthesis of 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide involves the reaction of vitamin E with 4-methoxyphenyl hydrazine and 4-phenyl-2-butanone in the presence of a catalyst. The resulting product is then oxidized to form 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide. This synthesis method has been optimized to yield high purity and high yield of 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide.
科学研究应用
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify them. This condition has been linked to various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
属性
IUPAC Name |
2-(4-methoxyphenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2)16(13-7-5-4-6-8-13)19-17(20(18)21)14-9-11-15(22-3)12-10-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFMBRZIJKUNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=[N+]1[O-])C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(dimethylamino)-2-[2-(2-methoxy-4-methylphenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B5688535.png)
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![3-(3-oxo-3-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5688543.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5688550.png)
![(1S*,5R*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5688557.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5688569.png)
![1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine](/img/structure/B5688602.png)
![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)


![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)